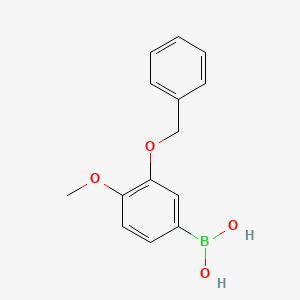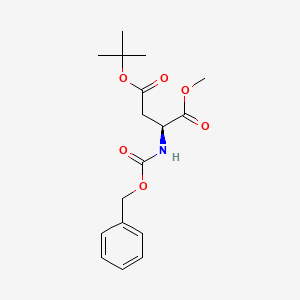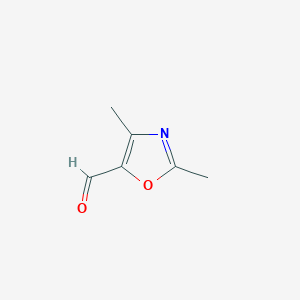
1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester is a chemical compound that is not directly discussed in the provided papers. However, related compounds and their properties and reactions are mentioned, which can give insights into the behavior of similar esters. For instance, the paper on liquid crystalline networks discusses 1,4-benzenedicarboxylic acid bis(4-cyanatomethylphenyl) ester, which shares the benzenedicarboxylic acid moiety with the compound .
Synthesis Analysis
The papers provided do not specifically address the synthesis of this compound. However, the synthesis of related compounds, such as the copolymer in the third paper, involves the combination of different monomers to achieve a high molecular weight product . This suggests that the synthesis of the compound would likely involve the esterification of 1,4-benzenedicarboxylic acid with pentafluorophenol under suitable conditions.
Molecular Structure Analysis
The molecular structure of this compound, would be expected to feature a central benzene ring with carboxylic acid ester linkages to pentafluorophenyl groups. The presence of the pentafluorophenyl groups would likely influence the electronic properties of the molecule due to the strong electron-withdrawing effect of the fluorine atoms. This is somewhat analogous to the effect of the trifluoromethyl groups in the boronic acid catalyst discussed in the first paper, which affects the reactivity of the catalyst .
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not detailed in the provided papers, the second paper's discussion on the curing reaction of a similar ester suggests that it could undergo polymerization or crosslinking reactions under the right conditions . The presence of the ester groups could also make it a candidate for further chemical modifications, such as amidation, as seen in the first paper where carboxylic acids react with amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred to some extent from the related compounds discussed in the papers. For example, the liquid crystalline networks paper indicates that the ester it studies has a phase behavior that is sensitive to the degree of conversion during the curing process, which could also be true for the compound . The mechanical properties and glass transition temperature are also affected by the molecular structure, suggesting that the bis(pentafluorophenyl) ester would have unique thermal and mechanical properties due to its bulky fluorinated side groups.
Aplicaciones Científicas De Investigación
Supramolecular Framework Construction
1,4-Benzenedicarboxylic acid derivatives are used to explore their effects on the construction of supramolecular assemblies. These derivatives play a key role in forming coordination polymers and 3D supramolecular frameworks, contributing to advancements in materials science and crystal engineering (Liu et al., 2010).
Liquid Crystalline Networks
These compounds are crucial in the formation of liquid crystalline networks. Studies have examined their phase behavior, curing reactions, and mechanical properties, offering insights into material science, especially for applications in high-performance materials (Shiota et al., 1997).
Photocatalytic Properties
In research focusing on environmental applications, these compounds have been used in the synthesis of coordination polymers with notable photocatalytic properties. This is particularly relevant for the degradation of pollutants like methylene blue in water, highlighting their potential in environmental remediation (Cheng et al., 2015).
Microextraction in Environmental Studies
These compounds have been utilized in microextraction methods for determining phthalate esters in environmental samples. Their application in analytical chemistry is significant for assessing environmental pollution and ensuring ecological safety (Farajzadeh et al., 2015).
Polymer Synthesis and Applications
They are integral in the synthesis of novel polymers, demonstrating their versatility in creating materials with specific properties for technological and industrial applications. This includes the development of photoresists based on acidolytic cleavage of ester acetal polymers (Wang et al., 2007).
Lewis Acidity and Chemical Interactions
Research on these compounds has expanded our understanding of Lewis acidity and chemical interactions, particularly in organometallic chemistry. This has implications for catalysis and material synthesis (Britovsek et al., 2005).
Propiedades
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl) benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H4F10O4/c21-7-9(23)13(27)17(14(28)10(7)24)33-19(31)5-1-2-6(4-3-5)20(32)34-18-15(29)11(25)8(22)12(26)16(18)30/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBORXJNAPMJTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H4F10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449449 |
Source


|
| Record name | 1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133921-07-0 |
Source


|
| Record name | 1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2-Bis(diphenyphosphino)ethane]dichloroiron(II)](/img/structure/B1278393.png)









![1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-](/img/structure/B1278418.png)

